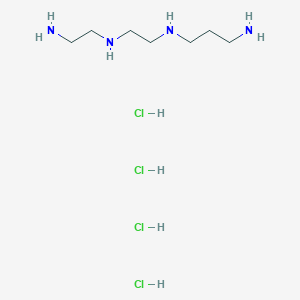
N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride
描述
N-(2-Aminoethyl)-N’-(3-aminopropyl)ethylenediamine tetrahydrochloride is a chemical compound that belongs to the class of ethylenediamine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The tetrahydrochloride form indicates that the compound is stabilized as a hydrochloride salt, which enhances its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-(3-aminopropyl)ethylenediamine tetrahydrochloride typically involves the reaction of ethylenediamine with appropriate alkylating agents. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.
Solvent: Polar solvents like water or ethanol to dissolve the reactants.
Catalysts: Acidic or basic catalysts to accelerate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch or continuous reactors: To ensure consistent product quality.
Purification steps: Such as crystallization or recrystallization to obtain the pure tetrahydrochloride salt.
化学反应分析
Types of Reactions
N-(2-Aminoethyl)-N’-(3-aminopropyl)ethylenediamine tetrahydrochloride can undergo various chemical reactions, including:
Oxidation: Where the amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of any oxidized forms back to amines.
Substitution: Nucleophilic substitution reactions where the amine groups can react with electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield nitroso or nitro derivatives.
Reduction: Typically regenerates the original amine groups.
Substitution: Produces substituted amine derivatives.
科学研究应用
N-(2-Aminoethyl)-N’-(3-aminopropyl)ethylenediamine tetrahydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Aminoethyl)-N’-(3-aminopropyl)ethylenediamine tetrahydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
Ethylenediamine: A simpler analogue with two amine groups.
Diethylenetriamine: Contains an additional ethylene bridge compared to ethylenediamine.
Triethylenetetramine: Has four amine groups and is used in similar applications.
Uniqueness
N-(2-Aminoethyl)-N’-(3-aminopropyl)ethylenediamine tetrahydrochloride is unique due to its specific arrangement of amine groups and its tetrahydrochloride form, which enhances its solubility and stability. This makes it particularly useful in applications requiring high solubility and reactivity.
属性
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]propane-1,3-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N4.4ClH/c8-2-1-4-10-6-7-11-5-3-9;;;;/h10-11H,1-9H2;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLWFIMADVGTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCNCCN.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H24Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436175 | |
| Record name | N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187037-23-6 | |
| Record name | N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)

![[4,6-Dihydroxy-5-[3-(triethoxysilyl)propyl]-1,3-phenylene]bis[phenylmethanone]](/img/structure/B70096.png)

